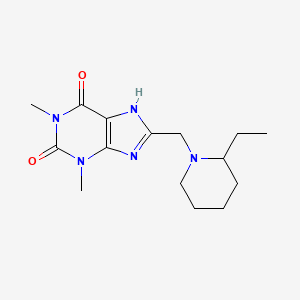![molecular formula C23H19FN4O2S B2891592 1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848728-14-3](/img/structure/B2891592.png)
1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline is an important chemical moiety that has been the subject of extensive research due to its wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Synthesis Analysis
Quinoxalines can be synthesized by the condensation of 2-methylbenzazines with aromatic aldehydes . There has been a tremendous effort in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis
Quinoxaline-based polymers have been shown to have a promising future, reaching a very outstanding power conversion efficiency (PCE) of more than 11%, which shows that they have significant potential in reaching the efficiency limit of commercial applications of polymer solar cells .Chemical Reactions Analysis
Quinoxaline has been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical And Chemical Properties Analysis
Quinoxaline derivatives exhibit interesting photophysical properties. For instance, (E)-2-Styryl-substituted 6,7-difluoroquinolines and quinoxalines synthesized by the condensation of the corresponding 2-methylbenzazines with aromatic aldehydes showed interesting photoluminescence .科学的研究の応用
Quinoxalinediones and AMPA Receptor Activity
Quinoxalinediones, including compounds with structures related to "1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline," have been evaluated for their activity against the AMPA receptor. A study by Ohmori et al. (1994) synthesized and evaluated a novel series of quinoxalinediones for their ability to inhibit [3H]AMPA binding. The study found that certain quinoxalinediones showed potent activity for the AMPA receptor, suggesting their potential application in managing conditions associated with AMPA receptor activity, such as seizures and neurological disorders (Ohmori et al., 1994).
Synthesis of Imidazoquinoxalines and Their Applications
The synthesis of imidazo[1,2-a]quinoxalines and their derivatives has been a subject of research due to their potential applications in medicinal chemistry. For instance, Lamberth (1999) described a concise approach to synthesizing 4-substituted imidazo[1,2-a]quinoxalines, highlighting the variability in functionalization at the imidazoquinoxaline-4-position. Such compounds have implications in the development of new therapeutic agents due to their structural diversity and bioactive potential (Lamberth, 1999).
Imidazoquinoxaline Derivatives as Antitumor Agents
New imidazo[1,2-a]quinoxaline analogues have been synthesized and evaluated for their antitumor activities. Deleuze-Masquéfa et al. (2009) explored the growth inhibition of A375 cells by these derivatives, demonstrating high activities compared to reference compounds. This research underscores the potential of imidazoquinoxaline derivatives in cancer therapy, particularly against melanoma (Deleuze-Masquéfa et al., 2009).
Fluorescence Study of Imidazoquinoxalines
The fluorescence properties of imidazoquinoxaline derivatives have been studied, revealing their potential application as fluorescent probes. Patinote et al. (2017) investigated the fluorescence auto-quenching of these compounds, demonstrating their use in detecting and studying chemical and biological systems. The study highlights the role of substituting groups in affecting the fluorescence response, which could be leveraged in designing new fluorescent probes for biomedical research (Patinote et al., 2017).
作用機序
将来の方向性
The development of efficient thermally activated delayed fluorescent (TADF) materials with a deep-red emission (emission wavelength beyond 620 nm) remains a great challenge in the field of organic light-emitting diodes (OLEDs). A series of structural isomers are successfully obtained by attaching an electron-donor triphenylamine (TPA) group to the various positions of two types of planar acceptor units, PQP and PQCN . This presents an efficient method to develop efficient red TADF emitters by isomer optimization strategy .
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S/c1-16-5-4-6-19(13-16)31(29,30)28-15-27(14-17-9-11-18(24)12-10-17)22-23(28)26-21-8-3-2-7-20(21)25-22/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODNTFFFMGYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(butan-2-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2891512.png)
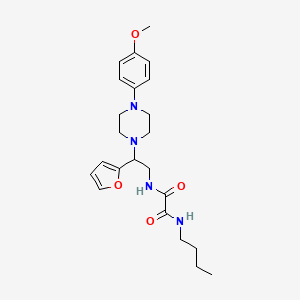
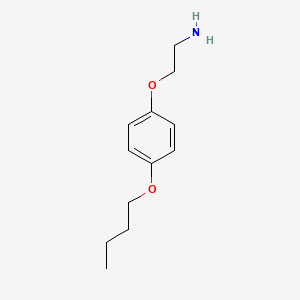
![N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2891520.png)
![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2891522.png)
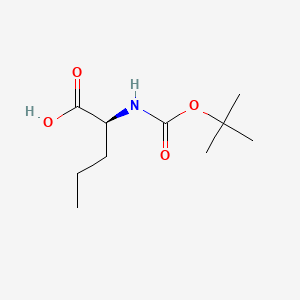
![1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2891525.png)

![3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)
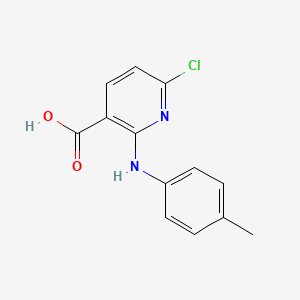
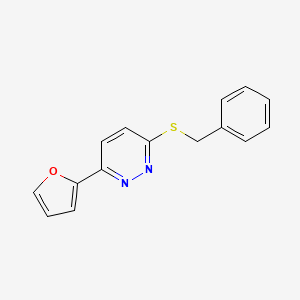
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2891530.png)
![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2891531.png)
